N,2,6-Trimethoxy-N-methylbenzamide

Description

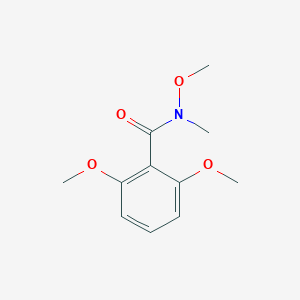

N,2,6-Trimethoxy-N-methylbenzamide (CAS: 883542-69-6) is a benzamide derivative featuring a methoxy-substituted aromatic ring and an N-methylamide functional group. It is commercially available with a purity of 95.0% . The compound’s structure includes three methoxy groups at positions 2, 4, and 6 (assuming ortho, meta, para numbering) and a methyl group attached to the amide nitrogen.

Properties

IUPAC Name |

N,2,6-trimethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-12(16-4)11(13)10-8(14-2)6-5-7-9(10)15-3/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNLQUDAIODQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC=C1OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,6-Trimethoxy-N-methylbenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with methanol and a methylating agent under acidic conditions. The reaction proceeds through esterification followed by methylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and methylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,2,6-Trimethoxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N,2,6-Trimethoxy-N-methylbenzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,2,6-Trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Features a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) group.

- Key Differences : Lacks methoxy groups but includes a hydroxyl-containing directing group.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, contrasting with the methoxy-rich target compound’s likely synthesis route.

(b) 2,6-Dichloro-N,N-dimethylbenzamide ()

- Structure : Chlorine substituents at positions 2 and 6, with dimethylamide.

- Key Differences : Chlorine atoms (electron-withdrawing) vs. methoxy groups (electron-donating) alter electronic properties.

- Implications : Chlorinated analogs may exhibit higher electrophilicity, impacting reactivity in coupling reactions or biological activity.

(c) N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide ()

- Structure : Contains trifluoromethyl groups and a chloropyrazine moiety.

- Key Differences : Fluorinated groups enhance lipophilicity and metabolic stability compared to methoxy-rich compounds.

- Synthesis : Uses chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate as a coupling agent, suggesting divergent synthetic pathways for fluorinated vs. methoxy-substituted benzamides .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Biological Activity

N,2,6-Trimethoxy-N-methylbenzamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features three methoxy groups at the 2, 6, and N-methyl positions of a benzamide structure. This unique arrangement is believed to influence its chemical reactivity and biological properties significantly. The methoxy groups enhance lipophilicity, potentially improving cell membrane permeability.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 30 |

| P. aeruginosa | 12 | 70 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.

Case Study: MCF-7 Cell Line

In a study assessing the effects on MCF-7 cells:

- IC50 Value : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment.

- Mechanism of Action : It was found to induce apoptosis through activation of caspase pathways and modulation of Bcl-2 family proteins.

The proposed mechanism of action for this compound involves binding to specific molecular targets within cells. Research suggests that it may interact with enzymes or receptors involved in cell signaling pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Signal Transduction Modulation : It appears to affect pathways related to cell growth and apoptosis.

Comparative Studies

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,2,5-Trimethoxy-N-methylbenzamide | Two methoxy groups at positions 2 and 5 | Moderate antimicrobial activity |

| N-Methylbenzamide | One methoxy group | Lower anticancer efficacy |

| N,N-Dimethylbenzamide | Two methyl groups on nitrogen | Less effective against tested cancer lines |

These comparisons highlight how the positioning and number of substituents can significantly impact biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.